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Compound of Interest

Compound Name: (+)-7'-Methoxylariciresinol

Cat. No.: B15591006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-7'-Methoxylariciresinol and its derivatives represent a class of lignans with significant

potential in drug discovery. Lignans, a diverse group of phenylpropanoid dimers found in plants,

are known for their wide range of biological activities, including antioxidant, anti-inflammatory,

and anticancer properties. The introduction of a methoxy group at the 7'-position of the

lariciresinol scaffold can modulate its physicochemical properties and biological activity, making

its derivatives attractive targets for synthesis and evaluation. This document provides detailed

protocols for the synthesis of a (+)-7'-methoxylariciresinol derivative, based on established

stereoselective methods for the lariciresinol core, followed by a chemoselective methoxylation

of the benzylic hydroxyl group. Additionally, it summarizes the biological activities of related

lignan derivatives to guide further research.
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Entry Product Stereoisomer Yield (%)

1 (-)-Lariciresinol 55

2 (+)-Lariciresinol Not specified

3 7'S,8S,8'R-Lariciresinol 51

Data adapted from Nishiwaki et al., 2011. The yield for (+)-Lariciresinol was not explicitly

provided in the referenced study but is achievable through a similar synthetic route.

Table 2: Biological Activity of Lariciresinol Stereoisomers

Compound Activity Assay Result

(-)-Lariciresinol Plant growth inhibition
Italian ryegrass root

growth

51-55% inhibition

relative to control

7'S,8S,8'R-

Lariciresinol
Plant growth inhibition

Italian ryegrass root

growth

51-55% inhibition

relative to control

Data adapted from Nishiwaki et al., 2011.

Experimental Protocols
Protocol 1: Stereoselective Synthesis of (+)-Lariciresinol
This protocol is adapted from the stereoselective synthesis of lariciresinol isomers developed

by Nishiwaki et al. (2011). The key step is the intramolecular etherification to form the furan

ring.

Materials:

Appropriately protected (2R,3R)-2,3-bis(hydroxymethyl)-1,4-butanediol derivative (starting

material)

Vanillyl alcohol

Acid catalyst (e.g., p-toluenesulfonic acid)
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Anhydrous solvents (e.g., toluene, dichloromethane)

Standard laboratory glassware and purification equipment (chromatography)

Procedure:

Synthesis of the Diol Precursor: The synthesis starts from a suitable chiral building block to

establish the desired stereochemistry at C8 and C8'. A detailed multi-step synthesis of the

diol precursor is outlined in the work of Nishiwaki et al. (2011).

Coupling with Vanillyl Alcohol: The diol precursor is coupled with two equivalents of vanillyl

alcohol under appropriate conditions to form the diarylbutane lignan precursor.

Intramolecular Cyclization (Etherification):

Dissolve the diarylbutane lignan precursor in anhydrous toluene.

Add a catalytic amount of p-toluenesulfonic acid.

Reflux the mixture with a Dean-Stark trap to remove water.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford (+)-Lariciresinol.

Characterization: Confirm the structure and stereochemistry of the product using

spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by comparing the data with reported

values. The specific rotation should be measured to confirm the enantiomeric form.

Protocol 2: Selective O-Methylation of (+)-Lariciresinol
to (+)-7'-Methoxylariciresinol
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This protocol is based on the chemoselective methylation of benzylic alcohols using dimethyl

carbonate (DMC) and a solid acid catalyst, as described by Tundo et al. This method is

advantageous due to its selectivity for benzylic alcohols over phenolic hydroxyl groups.[1][2]

Materials:

(+)-Lariciresinol (from Protocol 1)

Dimethyl carbonate (DMC)

NaY faujasite (catalyst)

Anhydrous solvent (e.g., toluene)

Standard laboratory glassware for high-temperature reactions and purification equipment.

Procedure:

Reaction Setup:

In a high-pressure reaction vessel, add (+)-Lariciresinol and NaY faujasite (catalyst).

Add an excess of dimethyl carbonate, which also serves as the solvent.

Reaction:

Seal the vessel and heat the reaction mixture to 165-200 °C.[1][2]

Maintain the reaction at this temperature for 24 hours, with stirring.[1]

Monitor the progress of the reaction by TLC or LC-MS.

Work-up and Purification:

Cool the reaction mixture to room temperature.

Filter off the solid catalyst.

Evaporate the excess dimethyl carbonate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield (+)-7'-Methoxylariciresinol.

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm the selective methylation at the 7'-position. The specific rotation

should also be measured.
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Caption: Synthetic workflow for (+)-7'-Methoxylariciresinol.
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Caption: Potential biological activities of lignan derivatives.

Discussion and Future Directions
The protocols provided herein offer a rational approach to the synthesis of (+)-7'-
Methoxylariciresinol and its derivatives. The stereoselective synthesis of the lariciresinol core
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is well-established, and the subsequent chemoselective methylation of the benzylic hydroxyl

group provides a pathway to novel derivatives.

While specific biological data for (+)-7'-Methoxylariciresinol is not yet widely available, the

known activities of related lignans suggest several promising avenues for investigation. The

antioxidant and anti-inflammatory properties are common among this class of compounds and

should be evaluated. Furthermore, the structural similarity to other biologically active lignans

warrants investigation into their potential as anticancer, antiviral, or neuroprotective agents.

Future research should focus on the synthesis of a library of 7'-alkoxy and 7'-aryloxy

derivatives of (+)-lariciresinol to establish structure-activity relationships. Detailed biological

evaluation of these compounds, including in vitro and in vivo studies, will be crucial to unlock

their therapeutic potential. Elucidation of the specific signaling pathways modulated by these

derivatives will provide valuable insights into their mechanisms of action and guide the

development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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